molecular formula C18H17N3O3 B12249200 2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12249200
M. Wt: 323.3 g/mol
InChI Key: PKIWAFNOECJMQB-UHFFFAOYSA-N
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Description

2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of benzodioxin and pyridopyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Pyridopyrimidinone Core Construction: This involves the condensation of pyridine derivatives with urea or thiourea under high-temperature conditions.

    Final Coupling Step: The benzodioxin and pyridopyrimidinone intermediates are coupled using methylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridopyrimidinone core, potentially yielding dihydropyridopyrimidinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridopyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}-4H-pyrido[1,2-a]pyrimidin-4-one: shares similarities with other benzodioxin and pyridopyrimidinone derivatives, such as:

Uniqueness

The uniqueness of 2-{(2,3-dihydro-1,4-benzodioxin-6-yl)methylamino}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C18H17N3O3/c1-20(12-13-5-6-14-15(10-13)24-9-8-23-14)17-11-18(22)21-7-3-2-4-16(21)19-17/h2-7,10-11H,8-9,12H2,1H3

InChI Key

PKIWAFNOECJMQB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=CC(=O)N4C=CC=CC4=N3

Origin of Product

United States

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